Methyl 5-(4-methylphenyl)-5-oxovalerate
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Overview
Description
Methyl 5-(4-methylphenyl)-5-oxovalerate is an organic compound with a molecular formula of C12H14O3. It is a derivative of valeric acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-(4-methylphenyl)-5-oxovalerate can be synthesized through several methods. One common approach involves the esterification of 5-(4-methylphenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 4-methylbenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide, followed by hydrolysis and decarboxylation to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methylphenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: 5-(4-methylphenyl)-5-oxovaleric acid.
Reduction: 5-(4-methylphenyl)-5-hydroxyvalerate.
Substitution: 4-nitro-5-(4-methylphenyl)-5-oxovalerate or 4-bromo-5-(4-methylphenyl)-5-oxovalerate.
Scientific Research Applications
Methyl 5-(4-methylphenyl)-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(4-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The aromatic ring may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Methyl 5-(4-methylphenyl)-5-oxovalerate can be compared with other similar compounds, such as:
Methyl 5-phenyl-5-oxovalerate: Lacks the methyl group on the aromatic ring, leading to different reactivity and biological activity.
Ethyl 5-(4-methylphenyl)-5-oxovalerate: The ethyl ester variant, which may have different solubility and reactivity properties.
Methyl 5-(4-methoxyphenyl)-5-oxovalerate: Contains a methoxy group instead of a methyl group, affecting its electronic properties and reactivity.
Properties
IUPAC Name |
methyl 5-(4-methylphenyl)-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-10-6-8-11(9-7-10)12(14)4-3-5-13(15)16-2/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNCBAZITMJOTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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